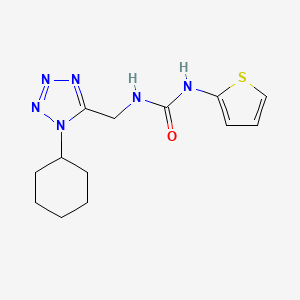![molecular formula C15H10FNO2 B2424972 1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone CAS No. 306978-23-4](/img/structure/B2424972.png)
1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group and a benzisoxazole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and 2-hydroxybenzoic acid.
Formation of Benzisoxazole: The 4-fluoroaniline undergoes a cyclization reaction with 2-hydroxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the benzisoxazole ring.
Acylation: The resulting benzisoxazole derivative is then subjected to Friedel-Crafts acylation using acetyl chloride (CH₃COCl) and a Lewis acid catalyst like aluminum chloride (AlCl₃) to introduce the ethanone group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: 1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in an aqueous medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanoic acid.
Reduction: 1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone has diverse applications in scientific research:
Medicinal Chemistry: It serves as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.
Biological Studies: The compound is used in studies investigating the interaction of benzisoxazole derivatives with biological targets such as enzymes and receptors.
Industrial Applications: It is employed in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
作用機序
The mechanism by which 1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to and inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: By inhibiting COX enzymes, the compound can reduce the production of pro-inflammatory mediators like prostaglandins, thereby exerting anti-inflammatory effects.
類似化合物との比較
- 1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone
- 1-[3-(4-Methylphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone
- 1-[3-(4-Bromophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone
Comparison:
- Uniqueness: The presence of the fluorine atom in 1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone imparts unique electronic properties that can influence its reactivity and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s binding affinity to biological targets and improve its metabolic stability compared to its chloro, methyl, and bromo analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
1-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c1-9(18)11-4-7-14-13(8-11)15(19-17-14)10-2-5-12(16)6-3-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAYCTPDUCDKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
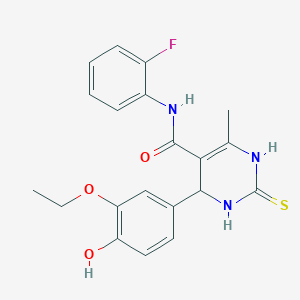
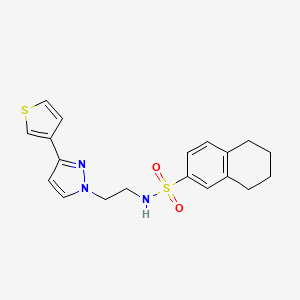
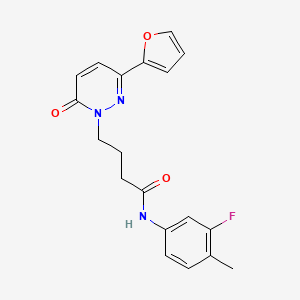
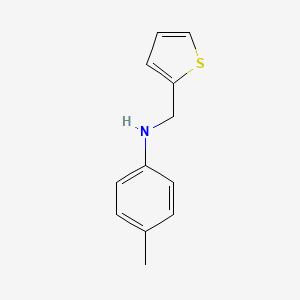
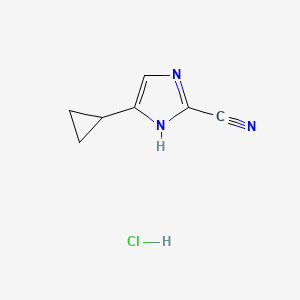
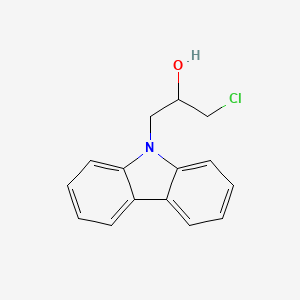
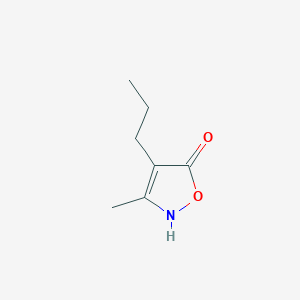
![N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2424900.png)
![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2424901.png)

![ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2424903.png)
![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(3-ethylphenyl)acetamide](/img/structure/B2424904.png)
![2-(4-ethoxyphenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2424909.png)
